

A Technical Guide to Methyl 3-bromo-6-methoxypicolinate for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-bromo-6-methoxypicolinate

Cat. No.: B1420901

[Get Quote](#)

This guide provides an in-depth analysis of **Methyl 3-bromo-6-methoxypicolinate**, a key heterocyclic building block for researchers and professionals in drug discovery and development. We will delve into its chemical identity, commercial availability, synthetic routes, and strategic applications, offering expert insights to streamline its integration into your research workflows.

Compound Identification and Properties

Methyl 3-bromo-6-methoxypicolinate is a substituted pyridine derivative with the chemical formula $C_8H_8BrNO_3$. Its structure, featuring a bromine atom, a methoxy group, and a methyl ester on the picolinate core, makes it a versatile intermediate for introducing the pyridyl moiety into larger, more complex molecules.

Key Identifiers:

- IUPAC Name: Methyl 3-bromo-6-methoxypyridine-2-carboxylate
- CAS Number: 1214332-49-6
- Molecular Weight: 246.06 g/mol
- MDL Number: MFCD11976777[1]

It is crucial to distinguish this compound from its isomers, such as Methyl 6-bromo-3-methoxypicolinate (CAS: 945954-94-9)[2][3], as the positional differences of the substituents will significantly impact reactivity and the final structure of any derivatives.

Commercial Availability and Sourcing

Methyl 3-bromo-6-methoxypicolinate is available from a select number of specialized chemical suppliers. When sourcing this reagent, it is imperative to verify the CAS number to ensure the correct isomer is procured. Below is a summary of known suppliers for this and closely related compounds.

Supplier	Product Name	CAS Number	Purity	Available Quantities
AK Scientific, Inc.	Methyl 3-bromo-6-methoxypicolinate	1214332-49-6	Not Specified	Research Quantities
ChemUniverse	Methyl 6-bromo-3-methoxypicolinate	945954-94-9	95%	100MG, 250MG, 1G[2]
Ambeed, Inc. (via Sigma-Aldrich)	Methyl 6-bromo-3-hydroxypicolinate	321601-48-3	98%	100MG, 250MG, 1G, 5G
American Elements	Methyl 3-bromo-6-chloropicolinate	1214328-96-7	Min. 97%	Research to Bulk[1][4]

Note: This table is for informational purposes. Availability and specifications should be confirmed directly with the suppliers.

Synthesis and Methodologies

While direct synthesis routes for **Methyl 3-bromo-6-methoxypicolinate** are not extensively published, a common and effective method involves the methylation of its corresponding hydroxyl precursor, Methyl 3-bromo-6-hydroxypicolinate. This reaction is a standard Williamson ether synthesis.

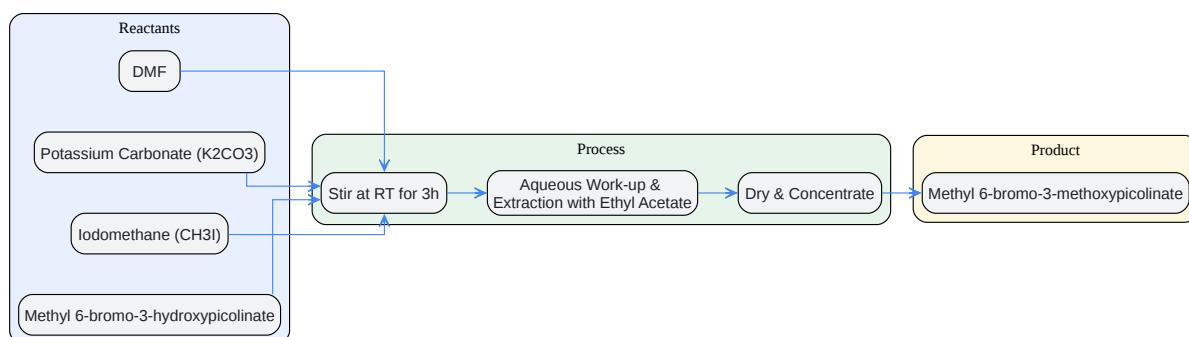
Protocol: Synthesis via O-Methylation

This protocol describes the methylation of a hydroxylated picolinate, a procedure readily adaptable for the synthesis of the target compound from its hydroxy-analog.

Objective: To synthesize **Methyl 3-bromo-6-methoxypicolinate** from Methyl 3-bromo-6-hydroxypicolinate.

Reagents and Materials:

- Methyl 6-bromo-3-hydroxypyridine-2-carboxylate[3]
- Iodomethane (CH_3I)
- Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl Acetate
- Water
- Anhydrous Sodium Sulfate
- Standard glassware for organic synthesis
- Magnetic stirrer and heating mantle


Step-by-Step Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve Methyl 6-bromo-3-hydroxypyridine-2-carboxylate (1.0 eq) in N,N-dimethylformamide.
- **Addition of Base:** Add potassium carbonate (2.0 eq) to the solution.

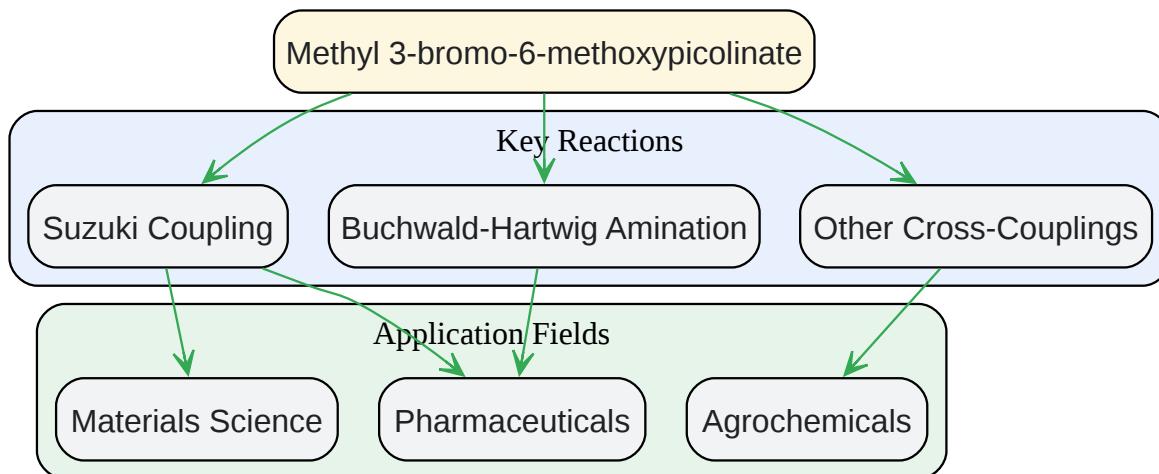
- Addition of Methylating Agent: Slowly add iodomethane (2.0 eq) to the stirring mixture at room temperature.
- Reaction: Stir the reaction mixture at room temperature for 3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).[3]
- Purification: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3] Further purification can be achieved by column chromatography on silica gel.

Expected Outcome: The procedure should yield Methyl 6-bromo-3-methoxypicolinate.

Spectroscopic analysis (^1H NMR) can confirm the product structure, with expected signals around δ 3.94 (s, 3H) and 3.90 (s, 3H) for the two methoxy groups.[3]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Methyl 6-bromo-3-methoxypicolinate.


Applications in Research and Development

Methyl 3-bromo-6-methoxypicolinate and its isomers are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.^[5] The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.

Key Application Areas:

- Pharmaceutical Intermediates: The picolinate scaffold is a common feature in many biologically active molecules. This compound serves as a precursor for novel therapeutics, including potential cancer treatments and antivirals.
- Agrochemicals: Pyridine-based compounds are prevalent in modern herbicides and insecticides.^[5] The unique substitution pattern of this molecule can be exploited to develop new agrochemicals with improved efficacy and selectivity.
- Materials Science: Pyridine derivatives are used in the development of functional materials like organic light-emitting diodes (OLEDs) and coordination polymers.^[6]

A notable application of a related compound, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, is as an intermediate in the synthesis of novel picolinic acid derivatives with potential therapeutic uses.^[7]

[Click to download full resolution via product page](#)

Caption: Key applications stemming from **Methyl 3-bromo-6-methoxypicolinate**.

Safety and Handling

As a laboratory chemical, **Methyl 3-bromo-6-methoxypicolinate** and its analogs should be handled with care by qualified professionals in a well-ventilated fume hood.[8] Based on data for similar compounds, the following hazards should be considered.

Hazard Profile (based on related compounds):

- Acute Toxicity: Harmful if swallowed.[9][10]
- Skin Irritation: Causes skin irritation.[9]
- Eye Irritation: Causes serious eye irritation.[9]
- Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Precautions:

- Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[10][11]

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[[11](#)]
- Wash hands thoroughly after handling.[[10](#)]
- Store in a tightly closed container in a dry and well-ventilated place.[[10](#)] Recommended storage temperature is 2-8°C.[[12](#)]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](#) [americanelements.com]
- 2. [chemuniverse.com](#) [chemuniverse.com]
- 3. Methyl 6-bromo-3-Methoxypicolinate | 945954-94-9 [chemicalbook.com]
- 4. [calpaclab.com](#) [calpaclab.com]
- 5. Methyl 6-bromo-3-methoxypicolinate [[myskinrecipes.com](#)]
- 6. [nbinno.com](#) [nbinno.com]
- 7. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [[patents.google.com](#)]
- 8. 1214332-49-6 Methyl 3-bromo-6-methoxypicolinate AKSci 3833AA [[aksci.com](#)]
- 9. Methyl 6-bromo-3-hydroxypicolinate | C7H6BrNO3 | CID 22175135 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 10. [sigmaaldrich.com](#) [sigmaaldrich.com]
- 11. [fishersci.com](#) [fishersci.com]
- 12. [achmem.com](#) [achmem.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 3-bromo-6-methoxypicolinate for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/documents/technical-guides/methyl-3-bromo-6-methoxypicolinate-for-advanced-research.pdf](#)

[<https://www.benchchem.com/product/b1420901#methyl-3-bromo-6-methoxypicolinate-commercial-availability-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com